(3Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one
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Overview
Description
(3Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one is an organic compound characterized by its unique structure, which includes a chloro group, an ethoxy group, and two fluorine atoms attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one with suitable reagents to introduce the desired functional groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used to replace the chloro or ethoxy groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
(3Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of (3Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of chloro, ethoxy, and difluoro groups contributes to its reactivity and binding affinity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(3Z)-1-chloro-4-methoxy-1,1-difluorobut-3-en-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
(3Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-ol: Contains a hydroxyl group instead of a ketone.
(3Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-amine: Features an amine group in place of the ketone.
Uniqueness
(3Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and ethoxy groups, along with the difluoro substitution, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVHVIKKHIBYQU-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C\C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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